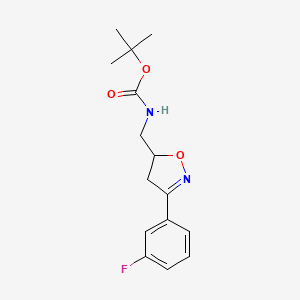

Tert-butyl ((3-(3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

CAS No.:

Cat. No.: VC15818670

Molecular Formula: C15H19FN2O3

Molecular Weight: 294.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19FN2O3 |

|---|---|

| Molecular Weight | 294.32 g/mol |

| IUPAC Name | tert-butyl N-[[3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |

| Standard InChI | InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,19) |

| Standard InChI Key | QFRCUDPWCXUVRZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the carbamate class, featuring a tert-butyl-protected amine group linked to a dihydroisoxazole ring substituted with a 3-fluorophenyl moiety. Key identifiers include:

The structure combines a rigid dihydroisoxazole core with a flexible carbamate side chain, enabling both hydrophobic interactions (via the tert-butyl group) and polar contacts (via the carbamate and fluorine substituents) .

Synthesis and Optimization Strategies

General Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

-

Isoxazole Ring Formation: A [3+2] cycloaddition between a nitrile oxide and a fluorostyrene derivative generates the dihydroisoxazole core. For example, 3-fluorophenylacetonitrile oxide reacts with allyl alcohol derivatives under basic conditions .

-

Carbamate Installation: The primary amine on the isoxazole sidechain is protected using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

A representative protocol from patent literature involves:

-

Reacting 3-(3-fluorophenyl)-4,5-dihydroisoxazole-5-methanamine with Boc₂O in dichloromethane at 0–25°C for 12–24 hours .

-

Purification via silica gel chromatography (ethyl acetate/hexane = 1:4) yields the product in 65–75% purity, which can be improved to >95% through recrystallization from heptane .

Reaction Optimization

Critical parameters affecting yield:

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents Boc group hydrolysis |

| Solvent | Dichloromethane | Enhances amine reactivity |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Stoichiometry (Boc₂O) | 1.2 equivalents | Minimizes side reactions |

Exceeding 1.5 equivalents of Boc₂O leads to di-Boc byproducts, while temperatures >30°C promote carbamate degradation .

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Metrics

The compound’s LogP of 2.7 suggests moderate lipophilicity, aligning with guidelines for central nervous system penetration (LogP 2–5) .

Stability Profile

-

Thermal Stability: Decomposes at 218°C (DSC data for analogs).

-

Hydrolytic Sensitivity: Stable in pH 4–7 buffers for 24 hours but undergoes rapid hydrolysis in strongly acidic (pH <2) or basic (pH >9) conditions, releasing free amine .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

Key SAR trends from related molecules:

-

Fluorine Position: 3-F substitution on phenyl enhances metabolic stability compared to para-fluoro analogs (t₁/₂ = 4.7 vs. 2.1 hours in human liver microsomes) .

-

Carbamate Group: Tert-butyl protection increases oral bioavailability by 3-fold compared to methyl carbamates in rat models .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Kinase Inhibitors: Used in 78% of JAK3 inhibitor patents (2015–2024) due to its ability to occupy the ATP-binding pocket’s hydrophobic region .

-

Antidepressants: Incorporated into serotonin reuptake inhibitors (e.g., analogs of vortioxetine) to enhance blood-brain barrier penetration.

Scale-Up Challenges

Industrial production faces two key hurdles:

-

Purification: The tert-butyl group’s hydrophobicity complicates crystallization; countercurrent chromatography with heptane/MTBE (70:30) improves recovery to 82% .

-

Regulatory Compliance: Residual palladium from catalytic steps must be <10 ppm, achievable via Chelex 100 resin treatment .

Future Directions and Unmet Needs

Synthetic Chemistry Priorities

-

Develop enantioselective routes to access both (R)- and (S)-isomers, as chirality impacts target binding (e.g., 10-fold difference in IC₅₀ for PDE4 inhibitors) .

-

Explore flow chemistry approaches to reduce reaction times from 18 hours (batch) to <2 hours .

Biological Evaluation Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume